N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15(27-23(28)11-10-21(26-27)22-7-4-12-30-22)24(29)25-18-8-9-20-17(14-18)13-16-5-2-3-6-19(16)20/h2-12,14-15H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZJNSMDHUKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N4C(=O)C=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorenyl Intermediate: Starting with fluorene, various functional groups can be introduced through reactions such as Friedel-Crafts acylation or alkylation.
Synthesis of the Furan Ring: The furan ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the Dihydropyridazinone Moiety: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the fluorenyl, furan, and dihydropyridazinone intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dihydropyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of halogenated or nitrated fluorenes.
Scientific Research Applications
Medicinal Chemistry
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has shown promise in medicinal applications due to its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study published in MDPI highlighted the synthesis of related compounds and their evaluation against various bacterial strains, suggesting that derivatives of this compound could be effective against resistant strains .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .
Material Science
The unique chemical structure lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
OLEDs
Fluorenyl-based compounds are known for their excellent photophysical properties. Their incorporation into OLEDs can enhance light emission efficiency and stability. Studies have reported improved performance metrics when such compounds are utilized as emissive layers .
OPVs
Similarly, the compound's electronic properties make it suitable for use in OPVs, where it can improve charge transport and overall device efficiency. Research on related structures indicates that they can facilitate better exciton dissociation and charge mobility .
Biological Imaging
The fluorescent properties of fluorenyl derivatives position them well for use in biological imaging applications. They can serve as fluorescent probes for tracking cellular processes or detecting specific biomolecules.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of fluorenyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific modifications to the structure significantly enhanced activity, suggesting a pathway for developing new antibiotics .
Case Study 2: OLED Development
In a project focused on OLED technology, researchers synthesized several fluorenyl-based compounds and tested their performance as emissive materials. The findings indicated that these materials exhibited higher brightness and longer operational lifetimes compared to traditional OLED materials .
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated molecular weight based on formula. †No direct binding data available for the target compound. ‡From molecular docking studies .
Key Observations
Substituent Impact on Binding Affinity: The dihydropyridazinone ring is critical for binding interactions, as seen in CPX, which achieved a high affinity (-8.1 kcal/mol) attributed to its furan and pyridinone substituents . The target compound’s furan moiety may similarly contribute to binding, but the bulky fluorenyl group could sterically hinder interactions compared to CPX’s smaller ethyl linker.
Lipophilicity and Solubility :
- The fluorenyl group in the target compound likely increases logP compared to analogues like the fluorophenyl acetic acid derivative (C₁₂H₉FN₂O₃), which has a smaller aromatic system and a polar carboxylic acid group . This may reduce aqueous solubility but improve penetration across biological membranes.
Synthetic Feasibility: Purity data for the fluorophenyl acetic acid derivative (95%) suggests standard synthetic protocols for dihydropyridazinone derivatives are robust . The target compound’s synthesis may require specialized purification steps due to its larger, more complex structure.
Stability Considerations: BG13939’s dichlorophenoxy group may enhance metabolic stability compared to the target compound’s fluorenyl group, which could be susceptible to oxidative metabolism .
Biological Activity
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Information:
- Molecular Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 318.37 g/mol
- CAS Number: 2034277-21-7
Structure
The structure of this compound features a fluorenyl group attached to a pyridazinone moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:
- Antioxidant Activity: The furan and pyridazine rings may contribute to antioxidant properties by scavenging free radicals.
- Anticancer Potential: Similar compounds have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity:
- Anti-inflammatory Research:
- Safety Profile Assessment:
Data Table: Biological Activities of Related Compounds
Q & A
(Basic) How can researchers optimize the synthesis of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide?
Methodological Answer:
Optimization begins with selecting coupling reagents and protecting groups compatible with fluorenyl and pyridazinone moieties. For example, using Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, as seen in peptide synthesis, ensures stability during reactions . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side reactions, such as hydrolysis of the pyridazinone ring. Purification via column chromatography with gradients optimized for polar intermediates (e.g., using silica gel and ethyl acetate/hexane mixtures) is critical . Computational tools like reaction path searches (e.g., ICReDD’s quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
(Advanced) What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of this compound?
Methodological Answer:
Advanced methods integrate quantum chemical calculations (e.g., density functional theory) with machine learning to map reaction coordinates. For instance, ICReDD’s workflow combines reaction path sampling and transition-state analysis to identify low-energy pathways for pyridazinone ring formation . Molecular dynamics simulations can model solvent effects on furan ring reactivity, while cheminformatics tools analyze steric/electronic interactions between fluorenyl and furan groups . These methods enable predictive tuning of reaction parameters (e.g., catalyst choice, solvent) before lab validation .
(Basic) What analytical techniques are recommended for characterizing this compound’s purity and structure?
Methodological Answer:
Standard techniques include:
- HPLC-MS : To assess purity and detect byproducts, especially for polar derivatives .
- NMR (¹H/¹³C) : Assign peaks using DEPT and COSY for fluorenyl aromatic protons and pyridazinone carbonyl groups. Compare with Fmoc-protected analogs .
- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for exchanging protons .
- Computational NMR prediction : Tools like Gaussian or ADF simulate spectra based on optimized geometries, aiding peak assignment .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between fluorenyl and pyridazinone groups to confirm conformation .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate coupling patterns .
(Basic) What stability considerations are critical for storing and handling this compound?
Methodological Answer:
The compound’s stability depends on:
- Moisture sensitivity : Store desiccated at –20°C, as pyridazinone and furan groups may hydrolyze in humid conditions .
- Light exposure : Shield from UV light to prevent fluorenyl group degradation .
- Reactivity : Avoid strong acids/bases that could cleave the propanamide linkage . Safety protocols (e.g., fume hoods, PPE) are mandatory due to acute toxicity risks .
(Advanced) How can researchers evaluate the biological activity of this compound while accounting for its physicochemical properties?
Methodological Answer:
Design assays considering:
- Solubility : Use DMSO stocks (<1% v/v) to avoid cytotoxicity, validated by dynamic light scattering .
- Membrane permeability : Apply PAMPA or Caco-2 models, adjusting logP via propanamide substituents .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS .
- Target engagement : Use SPR or ITC to measure binding kinetics to pyridazinone-associated enzymes (e.g., kinases) .
(Advanced) How should researchers address discrepancies between computational predictions and experimental results (e.g., reaction yields)?
Methodological Answer:
Systematically analyze variables:
- Error sources : Validate computational models (e.g., solvent effects, dispersion corrections) against benchmark reactions .
- Experimental replication : Use DOE (design of experiments) to test parameter interactions (e.g., temperature vs. catalyst loading) .
- Sensitivity analysis : Rank factors (e.g., steric hindrance, electronic effects) using PLS regression or SHAP values .
- Feedback loops : Integrate failed experimental data into ML training sets to refine predictions .
(Advanced) What reactor design principles apply to scaling up this compound’s synthesis?
Methodological Answer:
Key considerations include:
- Mixing efficiency : Use CFD simulations to optimize agitation for viscous intermediates .
- Heat transfer : Employ jacketed reactors with PID control to manage exothermic pyridazinone cyclization .
- Catalyst recovery : Implement membrane filtration or fixed-bed reactors for heterogeneous catalysts .
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman .
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Training : Mandatory safety exams (100% score) before lab work, per institutional hygiene plans .
(Advanced) How can AI-driven molecular modeling accelerate the discovery of derivatives with enhanced properties?
Methodological Answer:
- Generative models : Use GANs or VAEs to design derivatives with optimized logP, solubility, or binding affinity .
- Active learning : Prioritize synthesis targets via Bayesian optimization, reducing experimental iterations .
- Multi-objective optimization : Balance conflicting properties (e.g., potency vs. metabolic stability) using Pareto fronts .
- High-throughput virtual screening : Dock derivatives into target protein pockets (e.g., furan-binding enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
